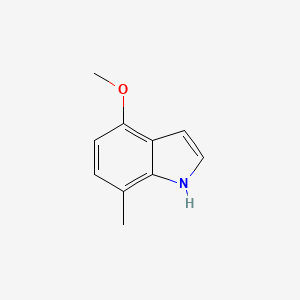

4-Methoxy-7-methylindole

描述

General Overview of the Indole (B1671886) Nucleus in Chemical and Biological Contexts

Indole is an aromatic heterocyclic organic compound featuring a bicyclic structure, which consists of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. wikipedia.org This core structure, known as the indole nucleus, is a fundamental building block in a vast array of natural and synthetic molecules. nih.govnih.gov The indole scaffold is found in numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174). wikipedia.orgnih.gov

The chemical properties of the indole nucleus are characterized by its electron-rich nature, which makes it susceptible to electrophilic substitution, particularly at the C3 position. rsc.org This reactivity allows for the synthesis of a wide variety of substituted indole derivatives. rsc.org From a biological perspective, the indole ring's ability to participate in hydrogen bonding and both hydrophobic and hydrophilic interactions contributes to its prevalence in biologically active molecules that can bind to proteins and other biological targets. researchgate.net The unique structural and electronic features of the indole nucleus have made it a "privileged scaffold" in medicinal chemistry, signifying its recurring presence in the structures of known drugs. researchgate.netrsc.org

Significance of Substituted Indoles in Medicinal Chemistry and Natural Products

The strategic placement of various substituents on the indole ring system gives rise to a diverse array of compounds with a broad spectrum of biological activities. nih.govopenmedicinalchemistryjournal.com These substituted indoles are of paramount importance in medicinal chemistry and are abundantly found in natural products. researchgate.netbohrium.com The type and position of the substituent can significantly influence the pharmacological profile of the resulting molecule. rsc.org

In medicinal chemistry, substituted indoles have been developed into drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents. researchgate.netopenmedicinalchemistryjournal.com For instance, indomethacin (B1671933) is a well-known anti-inflammatory drug, while vincristine (B1662923) and vinblastine (B1199706) are potent anticancer agents derived from indole alkaloids. nih.govchemijournal.com The development of new synthetic methodologies continues to expand the library of substituted indoles available for drug discovery. rsc.org

Nature also provides a rich source of substituted indoles with significant biological activities. bohrium.comnih.gov Many of these natural products serve as inspiration for the design of new therapeutic agents. bohrium.com For example, indole-3-carbinol, found in cruciferous vegetables, has demonstrated anticancer properties. bohrium.com Marine organisms are a particularly prolific source of unique indole alkaloids with diverse and potent biological effects. nih.gov The continued exploration of both natural and synthetic substituted indoles remains a vibrant and crucial area of research in the pursuit of new medicines. researchgate.netmdpi.com

Specific Focus: 4-Methoxy-7-methylindole and its Structural Analogues/Derivatives

Within the vast family of substituted indoles, this compound is a specific derivative characterized by a methoxy (B1213986) group at the 4-position and a methyl group at the 7-position of the indole ring. chemicalbook.com This particular substitution pattern imparts distinct chemical and physical properties to the molecule, influencing its reactivity and potential biological activity. nih.gov

The synthesis of this compound and its analogues often involves multi-step processes starting from appropriately substituted anilines or employing modern synthetic techniques like palladium-catalyzed cross-coupling reactions. The presence of the methoxy group, an electron-donating group, can enhance the reactivity of the indole ring in certain reactions. chim.it

Research into this compound and its structural analogues has revealed a range of interesting biological activities. For instance, studies have shown that certain methoxyindoles can act as agonists or antagonists of the human aryl hydrocarbon receptor (AhR), a key regulator of cellular processes. nih.gov The specific positioning of the methoxy and methyl groups is crucial in determining the nature and potency of this interaction. nih.gov

Table 1: Selected Structural Analogues of this compound

| Compound Name | Structure | Key Differences from this compound |

| 7-Methylindole (B51510) | C₉H₉N | Lacks the methoxy group at the 4-position. nih.gov |

| 4-Methoxyindole | C₉H₉NO | Lacks the methyl group at the 7-position. |

| 4-Methoxy-2-methylindole | C₁₀H₁₁NO | Methyl group at the 2-position instead of the 7-position. |

| 5-Methoxy-7-methylindole | C₁₀H₁₁NO | Methoxy group at the 5-position instead of the 4-position. cymitquimica.com |

Table 2: Derivatives of this compound

| Compound Name | Structure | Description |

| 7-methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione | C₁₀H₉NO₃ | An oxidized derivative with dione (B5365651) functionality at the 2 and 3 positions. smolecule.com |

| tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | C₁₆H₁₉NO₄ | A derivative with a formyl group at the 4-position and a tert-butoxycarbonyl protecting group on the nitrogen. smolecule.com |

| 6,7-Dibromo-4-methoxy-1H-indole | C₉H₇Br₂NO | A brominated analogue of 4-methoxyindole. |

| 4-((2S,4S)-(4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl))benzoic acid | C₂₆H₃₀N₂O₄ | A complex derivative incorporating a substituted piperidine (B6355638) and benzoic acid moiety. google.com |

Structure

3D Structure

属性

IUPAC Name |

4-methoxy-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-4-9(12-2)8-5-6-11-10(7)8/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIXINOIFPCOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447149 | |

| Record name | 4-Methoxy-7-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203003-67-2 | |

| Record name | 4-Methoxy-7-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Investigations of 4 Methoxy 7 Methylindole and Analogues

Modulation of Nuclear Receptors and Signaling Pathways

Aryl Hydrocarbon Receptor (AhR) Agonist and Antagonist Activities

Research into the effects of methylated and methoxylated indoles on the transcriptional activity of the human aryl hydrocarbon receptor (AhR) has identified several of these compounds as full agonists, partial agonists, or antagonists. researchgate.netnih.gov In a comprehensive study of 22 different indole (B1671886) derivatives, 7-methoxyindole (7-MeO-indole), an analogue of 4-Methoxy-7-methylindole, was identified as one of the most effective AhR agonists. researchgate.netnih.gov

Using reporter gene assays, the efficacy of these compounds was compared to the potent, prototypical AhR ligand, TCDD. The study found that 7-MeO-indole displayed a relative efficacy of 80% compared to 5 nM TCDD, establishing it as a significant AhR agonist. researchgate.netnih.gov This activity was further substantiated by observations that lead compounds, including 7-MeO-indole, induced substantial nuclear translocation of AhR and enhanced its binding to the CYP1A1 promoter. researchgate.netnih.gov These findings were confirmed in LS180 cells through RT-PCR analyses of CYP1A1 mRNA, fluorescent immune-histochemistry, and chromatin immunoprecipitation assays. researchgate.netnih.gov

Table 1: AhR Agonist and Antagonist Activity of Selected Indole Analogues

| Compound | Activity Type | Efficacy / IC50 |

|---|---|---|

| 4-Me-indole | Full Agonist | 134% (Relative to 5 nM TCDD) |

| 6-Me-indole | Agonist | 91% (Relative to 5 nM TCDD) |

| 7-MeO-indole | Agonist | 80% (Relative to 5 nM TCDD) |

| 3-Me-indole | Antagonist | IC50: 19 µM |

| 2,3-diMe-indole | Antagonist | IC50: 11 µM |

| 2,3,7-triMe-indole | Antagonist | IC50: 12 µM |

This table summarizes the activity of various methyl and methoxy (B1213986) indole analogues on the Aryl Hydrocarbon Receptor (AhR), showing their relative efficacies as agonists or their inhibitory concentrations (IC50) as antagonists. researchgate.netnih.govnih.gov

Molecular modeling and docking studies provide insight into how different indole structures modulate AhR activity. These studies suggest that both agonists and antagonists likely occupy the same binding pocket within the receptor. researchgate.netnih.gov However, they adopt unique binding modes that determine their specific activity and affinity. researchgate.netnih.gov

A noteworthy finding is the potential for synergistic interactions between different indole derivatives. researchgate.netnih.gov Binding pocket analysis revealed that 4-methylindole and 7-methoxyindole can bind to the pocket simultaneously, leading to a synergistic effect. researchgate.netnih.gov This highlights that the modulation of AhR is dependent on subtle and specific chemical structures of the indole compounds and underscores the importance of evaluating these compounds in combination. researchgate.netnih.gov

Pregnane X Receptor (PXR) Interactions

The pregnane X receptor (PXR) is a nuclear receptor recognized for its role in sensing foreign substances and regulating the expression of genes involved in detoxification. wikipedia.org Indole and its derivatives, particularly those produced by gut microbiota from tryptophan metabolism, have been identified as ligands and activators of PXR. nih.govnih.govembopress.org

Studies on simple mono-methylated indoles (MMIs) have shown they act as weak ligands and partial agonists of human PXR. nih.gov Specifically, 1-methylindole and 2-methylindole were found to induce the expression of PXR-regulated genes, such as CYP3A4 and MDR1, in human intestinal adenocarcinoma cells (LS180). nih.gov This induction was confirmed to be PXR-dependent, as it was not observed in PXR-knock-out human hepatic progenitor cells. nih.gov However, this effect was not seen in primary human hepatocytes, suggesting a degree of cell-type specificity. nih.gov While research has established a connection between various indole derivatives and PXR activation, direct studies investigating the specific interaction of this compound with PXR are not extensively documented in the available literature.

RXFP3/4 Receptor Agonism

The relaxin family peptide receptors 3 and 4 (RXFP3 and RXFP4) are G protein-coupled receptors involved in various physiological processes. nih.govnih.gov The search for small molecule ligands for these receptors has led to the investigation of indole-containing compounds. nih.gov

Structure-activity relationship (SAR) studies on a series of nonpeptide amidinohydrazone-based compounds have identified the indole scaffold as a key element for dual agonism at RXFP3 and RXFP4. nih.govnih.gov In developing these agonists, 7-methoxy-indole-3-carbaldehyde was used as a starting material for synthesis, indicating the compatibility of the methoxy-indole structure with receptor binding. nih.gov

During these SAR studies, the placement of methyl and methoxy groups on the indole ring was found to be critical for agonist activity. A "methoxy-walk" analysis, where a methoxy group was moved to different positions on the indole ring, revealed that substitution at the C4-position completely abolished activity. nih.gov However, placing the methoxy group at the C5, C6, or C7 positions regained agonist function, with 5-methoxy being the most active in that series. nih.gov Conversely, a methyl group at the C7-position resulted in a 10-fold increase in potency, suggesting this position may interact with a hydrophobic binding pocket within the receptor. nih.gov These findings demonstrate that while the indole core is important for RXFP3/4 agonism, the specific substitution pattern, including the positions of methoxy and methyl groups, finely tunes the activity of these analogues. nih.govnih.gov

Anticancer and Antitumor Activities

The indole nucleus is a prominent scaffold in the design and development of anticancer agents, with numerous derivatives showing significant anti-proliferative activity through various mechanisms of action. nih.govbenthamscience.com These mechanisms include the inhibition of tubulin polymerization, disruption of the cell cycle, and the modulation of key signaling pathways involved in cancer progression. nih.govresearchgate.net

Inhibition of Cell Proliferation in Specific Cancer Cell Lines

While direct studies on the anticancer activity of this compound are limited in the reviewed literature, extensive research on its analogues demonstrates the potent anti-proliferative effects of the indole scaffold against a variety of cancer cell lines.

For instance, a novel indole-furanone compound, which acts as a tubulin inhibitor, demonstrated submicromolar toxicity and was found by the National Cancer Institute (NCI-60) assay to inhibit the majority of cell lines with a 50% growth inhibition (GI50) between 10 and 100 nM. acs.org Another study on indole derivatives containing a penta-heterocycle scaffold identified a compound with exceptionally potent activity, exhibiting IC50 values of 12.0 nM and 10 nM against A549 (lung carcinoma) and K562 (chronic myelogenous leukemia) cells, respectively. tandfonline.com This compound was found to induce apoptosis and block the cell cycle in the G2/M phase. tandfonline.com

Furthermore, research on 3-amino-1H-7-azaindole derivatives, which are structurally related to indole, showed potent inhibition of HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell proliferation with IC50 values of 3.7, 8.0, and 19.9 μmol/L, respectively. nih.gov Similarly, a study focusing on indole-based dihydroisoxazole derivatives identified a compound with high selectivity toward leukemia cell lines, Jurkat and HL-60. acs.org

Table 2: Antiproliferative Activity of Selected Indole Analogues on Various Cancer Cell Lines

| Compound Class / Derivative | Cancer Cell Line(s) | Activity Metric | Potency |

|---|---|---|---|

| Indole-furanone analogue | NCI-60 Panel | GI50 | 10 - 100 nM |

| Penta-heterocycle indole derivative | A549 (Lung), K562 (Leukemia) | IC50 | 12.0 nM, 10 nM |

| 3-amino-1H-7-azaindole derivative | HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast) | IC50 | 3.7 µM, 8.0 µM, 19.9 µM |

| Quinoline-indole derivative | Various cancer cell lines | IC50 | 2 - 11 nM |

| Benzimidazole-indole derivative | Various cancer cell lines | Average IC50 | 50 nM |

This table presents the antiproliferative activities of various classes of indole analogues against specific human cancer cell lines, showcasing the potent anticancer potential of this chemical scaffold. nih.govacs.orgtandfonline.com

These examples underscore the therapeutic potential of the indole framework. The specific substitutions on the indole ring, including methoxy and methyl groups, are crucial in determining the potency and selectivity of these compounds as anticancer agents. nih.govmdpi.com

Tubulin Polymerization Inhibition and Cell Cycle Arrest Mechanisms

Indole derivatives are a significant class of compounds investigated for their potent antitubulin activity, a mechanism central to the development of anticancer agents. These compounds often target the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and subsequent apoptosis. While direct studies on this compound are limited, research on structurally related indole analogues provides significant insights into these mechanisms.

Arylthioindole (ATI) derivatives, for instance, are potent inhibitors of tubulin polymerization. Modifications at various positions of the indole ring have been explored to enhance their activity. For example, ATI derivatives with a methoxy group at position 5 have been shown to be potent tubulin assembly inhibitors. One such derivative demonstrated an IC50 of 2.0 μM for tubulin assembly inhibition and an IC50 of 13 nM against MCF-7 breast cancer cells nih.gov. Further studies on 2-phenylindole derivatives with methoxy substituents at positions 4 through 7 have been designed as potential anticancer agents. Two such compounds, designated as compounds 33 and 44, which bear a methoxy group, strongly inhibited the growth of multi-drug-resistant cell lines and arrested over 80% of HeLa cells in the G2/M phase of the cell cycle at concentrations of 20–50 nM nih.gov. This cell cycle arrest was followed by cell death nih.gov.

The mechanism of action for many indole-based tubulin inhibitors involves the induction of apoptosis following cell cycle arrest. For example, a benz[f]indole-4,9-dione analog, SME-6, was found to induce G2/M cell cycle arrest and apoptosis in human lung cancer A549 cells doi.org. This was associated with the upregulation of p53 and downregulation of cyclin B1 doi.orgnih.gov. Similarly, other indole derivatives have been shown to cause cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. This arrest is often mediated by the modulation of key cell cycle regulatory proteins such as cyclin B1, cyclin A2, and p21 researchgate.netnih.gov. For instance, one potent tubulin inhibitor, compound 33c, with an IC50 of 0.52 μM for tubulin polymerization, was shown to block mitosis by arresting cells in the G2/M phase medchemexpress.com.

The following table summarizes the tubulin polymerization inhibition and cell cycle arrest data for some representative indole analogues.

| Compound | Target/Cell Line | IC50 / Effect | Reference |

| Arylthioindole (ATI) derivative with 5-methoxy group | Tubulin assembly | IC50 = 2.0 μM | nih.gov |

| MCF-7 cells | IC50 = 13 nM | nih.gov | |

| 2-Phenylindole derivative (Compound 33) | HeLa cells | >80% G2/M arrest at 20-50 nM | nih.gov |

| 2-Phenylindole derivative (Compound 44) | HeLa cells | >80% G2/M arrest at 20-50 nM | nih.gov |

| Benz[f]indole-4,9-dione analog (SME-6) | A549 lung cancer cells | G2/M arrest | doi.org |

| Tubulin inhibitor 7 (Compound 33c) | Tubulin polymerization | IC50 = 0.52 μM | medchemexpress.com |

| K562 cells | IC50 = 11 nM | medchemexpress.com |

Indolequinone Derivatives in Cancer Research

Indolequinone derivatives represent a class of compounds with significant potential in cancer research, often acting as bioreductive agents. Their mechanism typically involves reductive activation, leading to the generation of reactive species that can alkylate cellular macromolecules, ultimately causing cytotoxicity.

Research into (5-methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl derivatives, which are structurally related to this compound, has demonstrated their potential as bioreductively activated cytotoxins. A series of these indolequinones with various leaving groups at the (indol-3-yl)methyl position were synthesized and evaluated. Upon reductive activation, these compounds were shown to eliminate the leaving group, forming a reactive iminium derivative that acts as an alkylating agent nih.gov.

A key finding was that compounds unsubstituted at the C-2 position were significantly more potent as cytotoxins, by up to 300 times, compared to their 2-alkyl-substituted counterparts in V79-379A cells nih.gov. This highlights the critical role of the substitution pattern on the indole ring in determining cytotoxic potency. The study also revealed that the active species in the elimination of the leaving group was predominantly the hydroquinone (B1673460) rather than the semiquinone radical nih.gov. Furthermore, compounds that effectively eliminated their leaving groups under both chemical and radiolytic reduction conditions exhibited significant hypoxia selectivity, with anoxic:oxic toxicity ratios ranging from 10 to 200 nih.gov. This property is particularly valuable in cancer therapy, as many solid tumors have hypoxic (low oxygen) regions that are resistant to conventional therapies.

The following table outlines the key characteristics of these indolequinone derivatives in cancer research.

| Compound Class | Mechanism of Action | Key Findings | Reference |

| (5-methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl derivatives | Bioreductive activation and alkylation | C-2 unsubstituted analogues are up to 300 times more potent. | nih.gov |

| Exhibit hypoxia-selective cytotoxicity (ratios of 10-200). | nih.gov | ||

| Elimination of leaving group is primarily from the hydroquinone. | nih.gov |

Antimicrobial and Antiviral Properties

Antibacterial and Antifungal Efficacy

Derivatives of coumarin, a benzopyrone structure that can be considered a bioisostere of the indole nucleus, have shown notable antibacterial and antifungal activities. For instance, 7-oxycoumarin derivatives have demonstrated moderate to excellent in vitro activity against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.09 to 75 μg/mL jetir.org. Some of these compounds were found to be more potent against Gram-negative bacteria than erythromycin jetir.org.

In terms of antifungal activity, coumarin derivatives have been shown to be effective against foodborne mycotoxigenic fungi such as Aspergillus flavus, Aspergillus ochraceus, Fusarium graminearum, and Fusarium verticillioides nih.gov. Similarly, compounds isolated from the mangrove endophytic fungus Aspergillus clavatus, including methoxy- and methyl-substituted coumarins, exhibited broad-spectrum inhibitory activities against plant pathogenic fungi, with MIC values in some cases being more potent than the commercial fungicide triadimefon nih.gov. For example, one compound showed high activity against F. oxysporum with an MIC of 235.85 μM nih.gov.

The table below presents the antimicrobial efficacy of some coumarin analogues.

| Compound Class | Organism | MIC Value | Reference |

| 7-oxycoumarinyl amino alcohols | Gram-negative and Gram-positive bacteria | 1.09 - 75 μg/mL | jetir.org |

| 4-Methyl-7-hydroxycoumarin derivatives | Aspergillus and Fusarium species | High growth inhibition | nih.gov |

| Coumarin from Aspergillus clavatus | Fusarium oxysporum | 235.85 μM | nih.gov |

Anti-HIV Activities, including Fusion Inhibition

Indole-based compounds have emerged as promising candidates for the development of small-molecule HIV-1 fusion inhibitors. These molecules often target the gp41 protein, a critical component of the viral fusion machinery. By binding to gp41, they prevent the conformational changes necessary for the fusion of the viral and cellular membranes, thereby blocking viral entry into the host cell.

Structure-activity relationship studies on bisindole compounds have identified potent inhibitors of HIV-1 fusion. One of the most active compounds, 6j, exhibited an EC50 of 0.2 μM against both cell-cell fusion and live virus replication acs.org. Importantly, this compound was also effective against HIV strains that are resistant to T20 (enfuvirtide), a peptide-based fusion inhibitor used in clinical practice acs.org.

Other indole derivatives have been investigated for their ability to inhibit different stages of the HIV life cycle. For example, 3-oxindole derivatives have been identified as inhibitors of Tat-mediated viral transcription. One such compound, with 4,6-dimethyl substitution, showed a potent inhibitory effect on HIV-1 infection with a half-maximal inhibitory concentration (IC50) of 0.4578 μM and a high selectivity index of 111.37 mdpi.com. Furthermore, certain 4-hydroxycoumarin derivatives have demonstrated the ability to inhibit HIV-1 replication in MT-4 cells, with one derivative showing 76–78% inhibition of virus infectivity at an IC50 of 0.01 nM nih.gov.

The table below summarizes the anti-HIV activity of selected indole and coumarin analogues.

| Compound Class | Mechanism of Action | EC50 / IC50 | Reference |

| Bisindole derivative (6j) | HIV-1 fusion inhibition (targets gp41) | 0.2 μM | acs.org |

| 3-Oxindole-2-carboxylate derivative | Inhibition of Tat-mediated transcription | 0.4578 μM | mdpi.com |

| 4-Hydroxycoumarin derivative | Inhibition of HIV-1 replication | 0.01 nM | nih.gov |

Enzyme Modulation and Inhibition

Cytochrome P450 (CYP) Enzyme Inhibition

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide range of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. While specific data on the inhibition of CYP enzymes by this compound is not available, studies on other classes of compounds, such as anthraquinones, provide a framework for understanding potential interactions.

In silico and in vitro studies have been used to identify inhibitors of major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) nih.gov. For example, several anthraquinones have been shown to be potent inhibitors of CYP1A2 nih.gov. Further evaluation of selected anthraquinones, such as emodin, rhein, and aloe-emodin, in human liver microsomes revealed that they inhibited the activities of multiple CYP isoforms nih.gov. The potential for in vivo inhibition is considered when the plasma concentrations of the compounds are comparable to their in vitro IC50 values.

The inhibition of CYP450 enzymes can be reversible (competitive or non-competitive) or irreversible (mechanism-based) solvobiotech.com. Mechanism-based inhibition involves the metabolic activation of the inhibitor by the CYP enzyme to a reactive species that covalently binds to the enzyme, leading to its inactivation researchgate.net. This type of inhibition is of particular concern as it can lead to prolonged and potentially toxic drug interactions.

Given the chemical structure of this compound, it is plausible that it could interact with CYP enzymes. The indole nucleus and its substituents can be sites of metabolism, and the compound or its metabolites could potentially act as inhibitors of one or more CYP isoforms. However, without specific experimental data, any potential for CYP inhibition remains speculative.

Tryptophan Dioxygenase Inhibition

Tryptophan dioxygenase (TDO) is a key enzyme in the kynurenine pathway, responsible for the initial and rate-limiting step of tryptophan catabolism. This pathway is crucial in various physiological and pathological processes, including immune regulation. The degradation of tryptophan can lead to an immunosuppressive microenvironment, which is particularly relevant in the context of cancer, as it can inhibit effective anti-tumor immune responses. Consequently, inhibitors of TDO, along with the related enzyme indoleamine 2,3-dioxygenase (IDO1), are considered promising therapeutic targets.

Research into inhibitors has explored various chemical scaffolds. Indole derivatives, given their structural similarity to the natural substrate tryptophan, are a logical starting point for inhibitor design. Studies have focused on compounds like pyridyl-ethenyl-indoles as potential tryptophan dioxygenase inhibitors. The inhibition of TDO in glioma cells has been shown to impair the recovery from replication stress and increase the genotoxic effects of chemotherapeutic agents like bis-chloroethylnitrosourea (BCNU). This suggests that TDO inhibition can disrupt DNA damage tolerance and repair mechanisms in cancer cells. While direct studies on this compound are limited in this context, its core indole structure makes it and its analogues relevant candidates for investigation as TDO inhibitors, aiming to modulate the kynurenine pathway for therapeutic benefit.

Histone Deacetylase (HDAC) and Checkpoint Kinase 1 (Chk1) Inhibition

Histone deacetylases (HDACs) and Checkpoint Kinase 1 (Chk1) are critical regulators of cell cycle progression and DNA damage response, making them significant targets in oncology. HDAC inhibitors are a class of anti-cancer agents that can induce cell death, though the precise mechanisms are still under investigation. Recent studies have revealed a synergistic relationship between the inhibition of HDACs and Chk1.

Chk1 plays a major role in the G2 cell cycle checkpoint. Research has shown that treatment with HDAC inhibitors can lead to a marked reduction in Chk1 protein levels, impairing its function. This downregulation of Chk1 precedes apoptosis, suggesting a causal link. The combined inhibition of HDACs and checkpoint kinases has been found to induce extensive replication stress and compromise genome integrity selectively in cancer cells, leading to synergistic vulnerability and tumor-selective synthetic lethality. Pharmacological inhibition of Chk1, for instance with the novel inhibitor MK-8776, has been shown to significantly potentiate the lethality of HDAC inhibitors in leukemia cells by disrupting the intra-S-phase checkpoint and interfering with DNA replication and repair. This dual-inhibition strategy represents a promising approach for cancer treatment.

Other Pharmacological Activities

Anti-inflammatory Effects

Compounds containing methoxy functional groups, including analogues of this compound, have demonstrated significant anti-inflammatory properties through various mechanisms. One such analogue, 4-hydroxy-7-methoxycoumarin, has been shown to inhibit inflammation in lipopolysaccharide (LPS)-activated macrophage cells. Its mechanism involves the significant reduction of nitric oxide (NO) and prostaglandin E2 (PGE2) production. Furthermore, it decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The anti-inflammatory action of these compounds extends to the modulation of pro-inflammatory cytokines. Studies have shown that 4-hydroxy-7-methoxycoumarin reduces the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This effect is mediated by the downregulation of the nuclear factor kappa B (NF-κB) signaling pathway. Additionally, it has been observed to decrease the phosphorylation of key enzymes in the MAPK signaling pathway, such as extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK). Another synthetic analogue, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has also exhibited pronounced anti-inflammatory activity, proving to be significantly more potent than the reference drug diclofenac sodium in certain models.

Table 1: Anti-inflammatory Activity of Methoxy-containing Analogues

| Compound | Model | Key Findings |

|---|---|---|

| 4-hydroxy-7-methoxycoumarin | LPS-stimulated RAW264.7 cells | Reduced production of NO, PGE2, TNF-α, IL-1β, IL-6. |

Neuroprotective and Antioxidant Potential

Indole-based compounds and their analogues are being investigated for their potential to protect against neurodegenerative processes, often linked to oxidative stress. The core indole structure is considered essential for the antioxidant properties of many of these molecules. Studies on indole derivatives have demonstrated their ability to preserve cell viability in the presence of oxidative stressors like hydrogen peroxide (H₂O₂). In neuroblastoma cell lines, certain indole compounds significantly reduced cell mortality induced by H₂O₂, showcasing their neuroprotective capabilities.

The mechanism of action often involves mitigating the production of reactive oxygen species (ROS). Pyridoindole derivatives, such as stobadine, have shown remarkable antioxidant efficacy in rat brain homogenates by protecting lipids and creatine kinase from oxidative damage. Some novel derivatives have demonstrated neuroprotective effects at concentrations orders of magnitude lower than established antioxidants. The substitution on the indole ring, particularly with electron-donating groups like methoxy, can enhance this antioxidant activity. For example, a monoterpene-derived methoxyphenol has shown considerable neuroprotective activity in animal models of Parkinson's disease.

Table 2: Neuroprotective Effects of Indole Analogues and Related Compounds

| Compound Class | Model | Protective Effect |

|---|---|---|

| Indole Derivatives | H₂O₂-stimulated SH-SY5Y cells | Preserved cell viability up to 89.41% compared to H₂O₂-treated cells (52.28% viability). |

| Pyridoindole Derivatives (e.g., SMe1EC2) | Rat hippocampal slices (hypoxia model) | Significantly reduced irreversible impairment of neurotransmission. |

Antidiabetic and Antimalarial Applications

Analogues featuring methoxy groups have shown promise in the development of treatments for infectious diseases like malaria and metabolic disorders such as diabetes. Coumarins, which can feature methoxy substitutions, are noted for their potential antidiabetic effects among a range of pharmacological activities.

In the realm of antimalarial research, structures related to this compound have been pivotal. The 4(1H)-quinolone scaffold, particularly with a methoxy group at the 7-position, has been a focus of drug development. This interest stems from the lead compound endochin. The substitution pattern is critical, with a 6-chloro-7-methoxy combination on the quinolone ring yielding analogues that are not cross-resistant with the established antimalarial atovaquone. One such analogue, a 3-diarylether substituted 4(1H)-quinolone, demonstrated excellent in vivo efficacy against Plasmodium yoelii in mice, with an ED₅₀ of 0.02 mg/kg/day. This represents a greater than 1000-fold increase in efficacy compared to the original lead molecule, highlighting the importance of the methoxy group in this therapeutic class.

Anticholinesterase Activity

The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for managing Alzheimer's disease. Various natural and synthetic compounds containing methoxy groups have been identified as potent cholinesterase inhibitors.

Among methoxyflavones, for instance, the position and number of methoxy groups significantly influence inhibitory activity. Compounds with 5,7-dimethoxy groups have been found to have a significant inhibitory effect. Specifically, 5,7,4'-trimethoxyflavone was identified as a potent AChE inhibitor, while 5,7-dimethoxyflavone showed strong and selective inhibition of BChE. Research on indole-isoxazole hybrids has also revealed that methoxy substitution is a favorable feature for AChE inhibition. One such derivative with a methoxy group exhibited the highest potency as an AChE inhibitor with an IC₅₀ value of 29.46 µM and showed significant selectivity over BChE. This indicates that the indole nucleus, when appropriately substituted with groups like methoxy, is a promising scaffold for designing new anticholinesterase agents.

Table 3: Cholinesterase Inhibition by Methoxy-Substituted Analogues

| Compound | Target Enzyme | Activity |

|---|---|---|

| 5,7,4'-trimethoxyflavone | Acetylcholinesterase (AChE) | High potential inhibitor. |

| 5,7-dimethoxyflavone | Butyrylcholinesterase (BChE) | Strong and selective inhibitor. |

Central Nervous System (CNS) Activity (e.g., Antidepressant, Sedative)

Currently, there is a lack of specific research into the direct central nervous system (CNS) activities of this compound, such as potential antidepressant or sedative effects. However, the broader class of indole derivatives has been a significant area of investigation in neuroscience. Indole is a core structural component of the neurotransmitter serotonin, which plays a crucial role in mood regulation. This structural similarity has historically driven the exploration of indole-containing compounds for CNS-active drugs.

While direct evidence for this compound is not available, studies on analogous compounds suggest that methoxy and methyl substitutions on heterocyclic cores can be pivotal for CNS activity. For instance, research into β-substituted phenylethylamines has identified molecules with antidepressant-like properties. One such compound, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol, demonstrated antidepressant-like effects in animal models, which were attributed to the modulation of neurotransmitter levels in the brain. This highlights the potential importance of the methoxy group in the development of novel CNS-active agents. The indole nucleus itself is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological properties, including applications in treating mental health disorders.

Role as Pharmaceutical Intermediates and Lead Compounds in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. The inherent chemical properties of the indole ring system make it a versatile template for the design and synthesis of novel therapeutic agents. As such, substituted indoles like this compound are valuable as pharmaceutical intermediates and lead compounds. The methoxy and methyl groups on the indole ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.

The utility of indole derivatives spans a wide spectrum of therapeutic areas. For example, the indole alkaloid reserpine has been used in the treatment of high blood pressure, while other indole-based compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. The ability to functionalize the indole nucleus at various positions allows for the generation of large libraries of compounds for screening and optimization in drug discovery programs. Structurally similar compounds, such as 4-methoxy-7-azaindole, are explicitly used as intermediates in organic synthesis and pharmaceutical development, underscoring the potential of this compound in similar applications.

A significant application of a closely related analogue of this compound is in the inhibition of the complement system, a key component of the innate immune system. Dysregulation of the complement cascade is implicated in the pathogenesis of numerous diseases. The compound LNP023 (Iptacopan) is a potent and selective inhibitor of Factor B, a crucial serine protease in the alternative pathway of the complement system. The chemical structure of LNP023 incorporates a 5-methoxy-7-methyl-1H-indol-4-yl moiety, highlighting the importance of this substituted indole scaffold in achieving high-affinity binding and inhibitory activity against Factor B.

The discovery of LNP023 demonstrates the successful application of a methoxy-methyl-indole derivative as a lead compound in the development of a clinical-stage therapeutic. The specific substitution pattern on the indole ring is critical for the compound's efficacy and selectivity. This successful example strongly suggests that the this compound core structure is a valuable pharmacophore for designing novel modulators of the complement system, which could have therapeutic applications in a wide range of inflammatory and autoimmune disorders.

Table 1: Investigational Complement System Inhibitors with Indole Moieties

| Compound | Target | Therapeutic Area | Moiety |

| LNP023 (Iptacopan) | Factor B | Complement-mediated diseases | 5-methoxy-7-methyl-1H-indol-4-yl |

The introduction of a methoxy group at the 4-position of the indole ring, as in this compound, could potentially modulate this activity. Methoxy groups are known to influence the electronic and steric properties of molecules, which can, in turn, affect their biological activity. In the context of herbicides, such substitutions can alter the compound's uptake by the plant, its translocation, and its interaction with the target site. For instance, in other classes of herbicides, the presence and position of methoxy groups on an aromatic ring are critical for their efficacy and selectivity. Therefore, it is plausible that this compound could exhibit unique plant growth regulating or herbicidal properties that differ from those of 7-methylindole (B51510).

Structure Activity Relationship Sar Studies and Molecular Design

Positional Effects of Methoxy (B1213986) and Methyl Substituents on Biological Activity

The biological activity of indole (B1671886) derivatives is highly sensitive to the position of substituents on the bicyclic ring. Studies on various methylated and methoxylated indoles have demonstrated that subtle changes in the location of these groups can dramatically alter a compound's efficacy and even its mode of action, shifting it from an agonist to an antagonist. nih.govnih.gov

Research into the effects of simple indoles on the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor, provides critical insights into these positional effects. In a comprehensive study, various methylated and methoxylated indoles were evaluated for their ability to modulate AhR activity. The results highlighted that the substitution pattern is a key determinant of biological response. nih.govnih.gov Notably, 4-methylindole was identified as the most potent agonist, exhibiting an efficacy 134% relative to the standard agonist TCDD. nih.gov Similarly, 7-methoxyindole was also found to be an effective agonist with 80% relative efficacy. nih.govresearchgate.net

This suggests that substituents at the 4- and 7-positions of the indole ring are particularly favorable for AhR activation. The 4-methoxy-7-methylindole structure combines a potent activating group (methyl at C7, analogous to the potent 6-methylindole) with another activating group (methoxy at C4). While this specific combination was not detailed in the study, the high efficacy of individual 4-methyl and 7-methoxy analogues underscores the critical role these positions play in molecular recognition by the AhR. nih.govnih.gov

| Compound | Target | Activity | Relative Efficacy (vs. TCDD) |

|---|---|---|---|

| 4-Methylindole | Aryl Hydrocarbon Receptor (AhR) | Agonist | 134% |

| 6-Methylindole | Aryl Hydrocarbon Receptor (AhR) | Agonist | 91% |

| 7-Methoxyindole | Aryl Hydrocarbon Receptor (AhR) | Agonist | 80% |

| 3-Methylindole (Skatole) | Aryl Hydrocarbon Receptor (AhR) | Antagonist | IC50 = 19 µM |

In the context of tubulin inhibitors, the position of methoxy groups on associated phenyl rings is crucial for activity, but substitution on the indole B-ring (the benzene (B151609) portion) has been found to be less impactful in some series. acs.orgacs.org However, the orientation of the indole nitrogen within the binding site is often a key factor for productive interactions. acs.org These findings collectively indicate that the specific arrangement of methoxy and methyl groups, as seen in this compound, creates a distinct electronic and steric profile that can be selectively recognized by certain protein targets.

Impact of Functional Group Modifications on Pharmacological Profiles

Modification of the core this compound structure by altering or replacing the methoxy and methyl groups is a key strategy in medicinal chemistry to optimize a compound's pharmacological profile. The indole nucleus is chemically reactive and can be readily modified to generate new lead molecules. nih.gov

The methoxy group itself is a common feature in many natural products and approved drugs. chim.it Its presence can influence ligand-target binding, physicochemical properties, and metabolic stability. It can act as a hydrogen bond acceptor and its methyl component can engage in hydrophobic interactions. Modifying this group can lead to significant changes in activity. For instance, in some molecular contexts, the conversion of a methoxy group to a free hydroxyl (phenol) group can enhance biological activity. nih.gov

Common modifications and their potential impact include:

Demethylation: Converting the 4-methoxy group to a 4-hydroxy group introduces a hydrogen bond donor and can alter solubility and metabolic pathways.

Bioisosteric Replacement: The methoxy group can be replaced by other functional groups with similar steric or electronic properties (bioisosteres). For example, replacing it with a fluorine atom is a common strategy to block metabolic oxidation and alter electronic properties, which can in turn affect binding affinity.

Alkoxy Chain Homologation: Extending the methoxy group to an ethoxy or propoxy group can probe for additional hydrophobic interactions within a binding pocket and may improve properties like lipophilicity.

Modification of the Methyl Group: The 7-methyl group can be replaced with other small alkyl groups, halogens, or hydrogen bonding moieties to explore steric and electronic requirements at that position.

| Original Group | Modification | Potential Impact | Example Context |

|---|---|---|---|

| 4-Methoxy | Demethylation to 4-Hydroxy | Introduces H-bond donor, alters metabolism | General drug design |

| 4-Methoxy | Replacement with Fluorine | Blocks metabolism, alters electronics | General drug design |

| Indole Nitrogen (N-H) | Alkylation or Acylation | Alters H-bonding, probes steric limits | Tubulin Inhibitors acs.org |

| 7-Methyl | Replacement with Hydrogen | Reduces steric bulk, alters hydrophobicity | SAR exploration |

Elucidation of Key Pharmacophores for Target Engagement

A pharmacophore is an abstract description of molecular features that are essential for molecular recognition of a ligand by a biological macromolecule. nih.govdergipark.org.tr For derivatives of this compound, the key pharmacophoric features are dictated by the indole core and the specific nature of its substituents.

The planar, aromatic indole ring system often serves as a central scaffold that correctly orients other functional groups for interaction with a target protein. researchgate.net Key pharmacophoric features derived from the this compound scaffold typically include:

A Planar Aromatic Feature: The bicyclic indole ring provides a large, flat surface for π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding site.

A Hydrogen Bond Donor: The indole N-H group can act as a crucial hydrogen bond donor, anchoring the molecule in a specific orientation within the binding pocket. nih.gov

A Hydrogen Bond Acceptor: The oxygen atom of the 4-methoxy group can serve as a hydrogen bond acceptor.

Hydrophobic/Steric Features: The 7-methyl group provides a defined hydrophobic and steric feature that can fit into a corresponding small hydrophobic pocket on the target protein, enhancing binding affinity and selectivity.

In the context of ALOX15 inhibitors, for example, a methoxyphenyl-indole scaffold was identified where the methoxy group is located deep within the binding cavity. mdpi.com For AhR agonists, the specific pattern of methyl and methoxy groups on the indole core itself defines the pharmacophore for receptor activation. nih.govresearchgate.net The combination of these features in a rigid framework makes the this compound scaffold a potent and specific pharmacophore for various targets.

Ligand-Protein Interactions and Binding Site Analysis

Understanding the specific interactions between a ligand and its target protein at an atomic level is fundamental to rational drug design. Molecular modeling and docking studies have provided valuable insights into how this compound and its analogues may bind to their targets. nih.gov

In studies of inhibitors for the fat mass- and obesity-associated protein (FTO), a derivative containing a 7-methoxyindole moiety was rationally designed. nih.gov Docking studies of a precursor compound revealed that the indole portion fits into a binding pocket where it can form hydrogen bonds and hydrophobic interactions. For example, a lead compound was shown to form a hydrogen bond with the residue Arg96 and a water-mediated hydrogen bond with Lys216. nih.gov Subsequent optimization, which included the use of a methoxyindole scaffold, was directed toward establishing new interactions with key catalytic residues like His231 and Glu234. nih.gov

Similarly, molecular modeling of indole-based AhR modulators suggests that agonists and antagonists likely occupy the same binding pocket but adopt unique binding modes that determine their functional effect. nih.govnih.govresearchgate.net Binding pocket analysis further indicated that molecules like 4-methylindole and 7-methoxyindole can bind simultaneously in the pocket, producing synergistic interactions. nih.govnih.gov This suggests that the this compound scaffold is well-suited to occupy and interact favorably within the AhR ligand-binding domain.

For indole-based tubulin inhibitors, modeling shows that the indole ring often points down into the colchicine binding site. acs.org The interactions are typically dominated by hydrophobic contacts with residues such as LEUβ248, LEUβ255, and METβ259, while the methoxy group (often on an attached phenyl ring) can form hydrogen bonds with residues like CYSβ241. nih.gov

| Target Protein | Key Interacting Residues (Example) | Type of Interaction | Relevant Scaffold |

|---|---|---|---|

| FTO Demethylase | Arg96, Lys216, His231, Glu234 | Hydrogen Bonding, Water-mediated H-bonds | 7-Methoxyindole derivative nih.gov |

| Aryl Hydrocarbon Receptor (AhR) | (Not specified) | Hydrophobic and Electronic Interactions | 4-Methylindole, 7-Methoxyindole nih.gov |

| Tubulin (Colchicine Site) | LEUβ248, LEUβ255, METβ259, CYSβ241 | Hydrophobic Interactions, H-Bonding | Indole-based analogues nih.gov |

Rational Design of Novel this compound Analogues

The knowledge gained from SAR, pharmacophore modeling, and binding site analysis provides a strong foundation for the rational design of novel analogues with improved potency, selectivity, and drug-like properties. researchgate.net The this compound scaffold serves as a starting point for lead optimization. nih.govacs.org

A prime example of this process is the development of a new class of FTO inhibitors. nih.gov Starting with a lead compound, researchers used a rational, structure-based approach to improve its modest potency. nih.govnih.govscite.ai In silico modeling suggested that replacing a part of the original molecule with an indole moiety could create new, favorable interactions with catalytic residues in the FTO binding site. nih.gov This led to the synthesis of an oxetanyl class of inhibitors, including derivatives built upon a 7-methoxyindole core, which exhibited nanomolar potency and high selectivity against the homologous demethylase ALKBH5. nih.gov This work demonstrates a successful strategy where SAR and computational insights are combined to guide the synthesis of superior molecules.

General strategies for the rational design of novel analogues based on the this compound scaffold include:

Scaffold Decoration: Attaching different functional groups at other positions of the indole ring (e.g., C2, C3, C5, C6) to probe for additional interactions with the target protein.

Linker Modification: If the indole is part of a larger molecule, modifying the linker that connects it to other pharmacophoric elements can optimize the geometry for binding.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule in its bioactive conformation, which can improve binding affinity by reducing the entropic penalty of binding.

Fragment-Based Growth: Using the this compound as a core fragment and "growing" it by adding small chemical groups that can occupy adjacent sub-pockets in the target's binding site.

Through these iterative cycles of design, synthesis, and biological evaluation, the this compound scaffold can be optimized to produce highly potent and selective therapeutic candidates. nih.gov

Spectroscopic Data for this compound Remains Undocumented in Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented spectroscopic characterization of the chemical compound this compound. Despite its well-defined structure, detailed experimental data regarding its analysis through advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are not publicly available.

This absence of data prevents a detailed discussion and elucidation of its structural and electronic properties as requested. The required sections on ¹H-NMR, ¹³C-NMR, 2D-NMR, analysis of electronic transitions, mass fragmentation patterns, and infrared vibrational modes cannot be completed with scientific accuracy due to the lack of primary research findings for this specific molecule.

While data exists for structurally related compounds such as 4-methoxy-1H-indole, 7-methylindole (B51510), and 5-methoxy-7-methyl-1H-indole, extrapolation of this information would be speculative and would not meet the standards of scientifically rigorous characterization for this compound itself.

Further research involving the synthesis and subsequent spectroscopic analysis of this compound is required to populate the scientific record with the necessary experimental data. Until such studies are published, a comprehensive article on its advanced spectroscopic characterization cannot be accurately generated.

Advanced Spectroscopic Characterization and Elucidation

Fluorescence Spectroscopy: Emission and Excitation Spectra Analysis

The fluorescence of indole (B1671886) and its derivatives is known to be highly sensitive to the nature and position of substituents on the bicyclic ring system, as well as to the solvent environment. Generally, electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) groups can influence the energy of the excited states and thereby affect the absorption and emission spectra. For instance, studies on other methoxy- and methyl-substituted indoles have shown shifts in emission and excitation wavelengths compared to the unsubstituted indole. However, without direct experimental measurement, any prediction of the precise photophysical parameters for 4-Methoxy-7-methylindole would be speculative.

To illustrate the type of data that would be necessary for a complete analysis, the following table is presented as a template. Populating this table with accurate experimental findings is essential for a thorough characterization.

Table 1: Illustrative Template for Fluorescence Spectroscopic Data of this compound in Various Solvents

| Solvent | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Detailed Research Findings

Determination of Excitation and Emission Spectra: Using a spectrofluorometer to identify the wavelengths of maximum excitation and emission.

Calculation of the Stokes Shift: Determining the difference between the maximum excitation and emission wavelengths, which provides insight into the energy loss between photon absorption and emission.

Measurement of the Fluorescence Quantum Yield: Quantifying the efficiency of the fluorescence process, typically measured relative to a known standard.

The acquisition of this data would be invaluable for applications where the fluorescent properties of indole derivatives are leveraged, such as in the development of fluorescent probes and sensors. Until such experimental data becomes available, a definitive analysis of the fluorescence spectroscopy of this compound cannot be completed.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with high accuracy, providing valuable information on geometry, reactivity, and spectroscopic characteristics.

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 4-Methoxy-7-methylindole, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. This optimized structure is crucial as it represents the most probable geometry of the molecule and serves as the foundation for all subsequent property calculations.

Electronic structure analysis delves into the distribution of electrons within the optimized molecular geometry. Key parameters derived from this analysis include the total energy, dipole moment, and the distribution of atomic charges. These properties are essential for understanding the molecule's polarity, stability, and intermolecular interactions. While specific DFT studies detailing the optimized geometry and electronic structure of this compound are not extensively available in the public domain, the standard application of DFT functionals, such as B3LYP with a 6-311++G(d,p) basis set, would be the conventional approach for such an investigation.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict and explain chemical reactivity and the outcomes of chemical reactions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, the analysis of its frontier orbitals would reveal its kinetic stability and the regions where it is most likely to undergo electrophilic or nucleophilic attack. Calculations would typically provide the energy values for both HOMO and LUMO, the energy gap, and visual representations of the orbital distributions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -0.85 |

| Energy Gap (ΔE) | 4.65 |

Note: These values are illustrative and would need to be determined by specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. Typically, red-colored regions represent areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue-colored regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. Green areas signify neutral potential.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery and design for predicting the binding mode and affinity of a ligand to a biological target.

Molecular docking simulations are employed to predict how this compound would bind to the active site of a specific protein receptor. The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and then using a scoring function to estimate the binding affinity for each pose. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), indicates the strength of the interaction, with lower (more negative) values suggesting a more stable complex.

Studies on similar methoxyindole derivatives have shown their potential to interact with targets like the human aryl hydrocarbon receptor (AhR). Docking studies for this compound would similarly identify the most energetically favorable binding orientation and provide a quantitative measure of its binding strength to a given receptor, which is essential for evaluating its potential biological activity.

Beyond predicting the binding pose and affinity, molecular docking provides detailed information about the non-covalent interactions between the ligand and the amino acid residues of the receptor's binding pocket. These interactions are fundamental to the stability of the ligand-receptor complex and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For this compound, docking analysis would identify the specific amino acid residues that form key interactions. For instance, the nitrogen of the indole (B1671886) ring could act as a hydrogen bond donor, while the oxygen of the methoxy (B1213986) group could act as a hydrogen bond acceptor. The aromatic indole ring system could engage in pi-pi stacking or hydrophobic interactions with corresponding residues in the binding site. Visualizing these interactions helps in understanding the structural basis of the ligand's binding and can guide the design of new derivatives with improved affinity and selectivity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Oxygen |

| Hydrogen |

Theoretical Studies on Photophysical Properties

Theoretical studies of photophysical properties employ quantum chemical calculations to investigate the electronic transitions and excited-state behavior of molecules. These studies are crucial for understanding phenomena such as absorption, fluorescence, and phosphorescence, and for the rational design of molecules with specific optical properties for applications in areas like organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

The investigation of the photophysical properties of indole derivatives, a class to which this compound belongs, often involves computational methods to analyze their electronic structure and transitions. Key aspects that are typically investigated include:

Intramolecular Charge Transfer (ICT): The presence of electron-donating (methoxy and methyl groups) and electron-accepting (indole ring) moieties can lead to intramolecular charge transfer upon photoexcitation. nih.gov This phenomenon significantly influences the Stokes shift, which is the difference between the absorption and emission maxima. nih.gov

Solvatochromism: The photophysical properties of molecules with significant charge transfer character are often sensitive to the polarity of the solvent. researchgate.net Theoretical models can predict and explain these solvatochromic shifts in absorption and emission spectra.

Excited State Dipole Moments: The change in the dipole moment of a molecule upon excitation can be calculated, providing insights into the nature of the excited state and its interaction with the surrounding medium. researchgate.net

Non-radiative Decay Pathways: Computational methods can help to elucidate the mechanisms of non-radiative decay, which compete with fluorescence and determine the fluorescence quantum yield.

Conclusion and Future Directions in 4 Methoxy 7 Methylindole Research

Summary of Current Research Status

Current research on 4-Methoxy-7-methylindole is in a nascent stage, with its primary role defined as a heterocyclic intermediate in organic synthesis. chemicalbook.com The indole (B1671886) scaffold is a privileged structure in drug discovery, known to be a core component of numerous natural products and pharmaceuticals. chim.it Methoxy-substituted indoles, in particular, are noted for their enhanced reactivity and diverse biological activities, which include anticancer, anti-HIV, antibacterial, and antioxidant properties. chim.it

The strategic placement of a methoxy (B1213986) group at the 4-position and a methyl group at the 7-position of the indole ring influences the molecule's electronic properties and steric hindrance, which can be leveraged in the design of novel compounds. While extensive research exists for the broader class of methoxy-activated indoles, specific studies detailing the biological activities or therapeutic applications of this compound itself are not yet prominent in the published literature. Its current value is primarily recognized in its utility for creating a diverse array of other indole derivatives for further investigation. chemicalbook.com

Identification of Research Gaps and Challenges

The most significant research gap concerning this compound is the lack of comprehensive biological screening and pharmacological characterization. While its role as a synthetic precursor is established, its intrinsic bioactivity remains largely unexplored. This represents a substantial missed opportunity, as similarly substituted indoles have shown promise in various therapeutic areas.

Key research gaps and challenges include:

Lack of Biological Activity Data: There is a clear need for systematic screening of this compound against a wide range of biological targets to uncover any potential therapeutic properties.

Limited Synthetic Exploration: While used as an intermediate, the full range of synthetic transformations that can be performed on this compound has not been exhaustively documented. Developing and optimizing synthetic routes to and from this compound is crucial.

Structure-Activity Relationship (SAR) Studies: Without data on its biological activity, no SAR studies can be conducted. Such studies are essential for understanding how the methoxy and methyl substituents contribute to any observed effects and for guiding the design of more potent analogs.

Physicochemical and Pharmacokinetic Profiling: Fundamental data on the compound's solubility, stability, metabolism, and other pharmacokinetic properties are currently unavailable. This information is critical for assessing its potential as a drug candidate.

The primary challenge lies in shifting the focus from its role as a simple building block to investigating it as a potential lead compound in its own right.

Prospective Avenues for Therapeutic Development

The therapeutic potential of the indole nucleus is well-documented, with indole derivatives being investigated for a wide array of diseases. mdpi.com Based on the known activities of related methoxy- and methyl-substituted indoles, several prospective avenues for the therapeutic development of this compound and its derivatives can be envisioned.

Potential Therapeutic Areas for Exploration:

| Therapeutic Area | Rationale Based on Related Indole Derivatives |

| Oncology | Methoxyindoles have shown potent anticancer activity. For instance, indole-based EZH2 inhibitors are in clinical trials for B-cell lymphomas. nih.gov The 7-methylindole (B51510) scaffold is a key component of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators. sigmaaldrich.com |

| Infectious Diseases | Indole derivatives have been developed as inhibitors of HIV-1 attachment and as antifungal agents. sigmaaldrich.com |

| Neurodegenerative Diseases | Methoxy-activated indoles have been studied for their anticholinesterase activity, which is relevant to Alzheimer's disease. chim.it |

| Diabetes | The 7-methylindole structure is used in the preparation of Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors for managing hyperglycemia. sigmaaldrich.com |

These avenues are currently speculative for this compound itself but provide a rational basis for initiating targeted biological screening programs.

Innovations in Synthetic Methodologies and Biological Screening

Future progress in understanding and utilizing this compound will be heavily reliant on innovations in both its synthesis and the methods used to screen its biological activity.

Synthetic Methodologies: The synthesis of substituted indoles is a mature field with a continuous stream of innovation. Modern methods that could be applied to the efficient and regioselective synthesis of this compound and its derivatives include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods allow for the precise installation of various functional groups onto the indole core.

C-H Activation/Functionalization: This cutting-edge approach enables the direct modification of carbon-hydrogen bonds, offering more atom-economical and efficient synthetic routes. acs.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance the safety and scalability of synthetic processes.

Green Chemistry Approaches: The use of environmentally benign solvents (like water/alcohol mixtures), and non-toxic catalysts (such as Brønsted acids) is becoming increasingly important for sustainable chemical production. mdpi.com

Biological Screening: Advances in biological screening will be crucial for uncovering the therapeutic potential of this compound.

High-Throughput Screening (HTS): Screening large libraries of compounds derived from this compound against diverse biological targets can rapidly identify potential hits.

Phenotypic Screening: This approach assesses the effects of compounds on cell models of disease, which can reveal novel mechanisms of action without a preconceived target.

Fragment-Based Drug Discovery (FBDD): this compound could be used as a starting fragment to build more potent and selective drug candidates.

In Silico and Computational Modeling: Molecular docking and other computational tools can predict the binding of this compound derivatives to specific protein targets, helping to prioritize compounds for synthesis and testing.

By embracing these innovative synthetic and screening methodologies, researchers can overcome the current knowledge gaps and unlock the full potential of this compound in medicinal chemistry and drug discovery.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methoxy-7-methylindole, and how can reaction conditions be optimized?

- Methodology : Use ethyl carboxylate derivatives (e.g., Ethyl 4-methoxy-7-azaindole-2-carboxylate) as intermediates in multi-step synthesis. Optimize reaction parameters (temperature, solvent, catalyst) through iterative testing. Purify via recrystallization using solvents like ethanol or methanol, and confirm purity via HPLC (>98.0% HLC) .

- Key Considerations : Monitor reaction progress with TLC and adjust stoichiometry of reagents (e.g., methoxy-substituted indoles) to minimize byproducts .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Analytical Techniques :

- Melting Point Analysis : Compare observed mp (e.g., 68–70°C for 4-Methoxyindole derivatives) with literature values .

- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., methoxy and methyl groups).

- Chromatography : Validate purity via HPLC with UV detection (HLC grade >95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives?

- Approach :

- Experimental Replication : Reproduce synthesis and characterization under controlled conditions (e.g., DSC for precise mp determination).

- Source Evaluation : Prioritize peer-reviewed studies over vendor catalogs, noting batch-specific variations (e.g., impurities affecting mp) .

Q. What strategies are effective for confirming the three-dimensional structure of this compound derivatives?

- X-Ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect diffraction data (Cu-Kα radiation, 293 K), refine with software like SHELXL (R factor <0.05), and validate bond angles/distances against computational models .

- Computational Chemistry : Compare experimental data with DFT-optimized structures to detect conformational anomalies .

Q. How should researchers design experiments to address low reproducibility in biological activity studies involving this compound?

- Methodology :

- Statistical Design : Use factorial experiments to isolate variables (e.g., solvent polarity, concentration).

- Data Triangulation : Combine LC-MS (quantification), bioassays, and kinetic studies to identify confounding factors (e.g., degradation products) .

Q. What advanced techniques are recommended for analyzing purity discrepancies in commercial batches of this compound?

- Analytical Workflow :

- TLC/HPLC : Compare retention factors with certified reference materials.

- Mass Spectrometry : Detect trace impurities (e.g., methyl migration byproducts) via HRMS.

- Batch Testing : Request multiple vendor samples (e.g., Kanto Reagents) and cross-validate certificates of analysis .

Methodological Frameworks

Q. How can researchers formulate hypotheses about the pharmacological mechanisms of this compound?

- Literature Synthesis : Review structurally related indoles (e.g., 5-Methoxytryptophol) with known receptor binding profiles. Propose SAR hypotheses (e.g., methoxy group’s role in lipophilicity) .

- Experimental Validation : Use radioligand assays or molecular docking to test affinity for targets (e.g., serotonin receptors) .

Q. What protocols ensure ethical and rigorous handling of data contradictions in published studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。